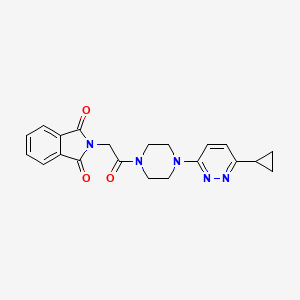

![molecular formula C21H19N3O3S2 B2392436 4-éthyl-N-(4-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phényl)benzènesulfonamide CAS No. 1170245-40-5](/img/structure/B2392436.png)

4-éthyl-N-(4-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phényl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

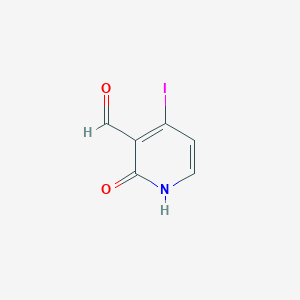

“4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” is a compound with the molecular formula C21H19N3O3S2 and a molecular weight of 425.52. It belongs to the class of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These compounds have been shown to exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of thiazolopyrimidines, including “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide”, involves multicomponent reactions . One common method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .

Molecular Structure Analysis

The molecular structure of “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Thiazolopyrimidines, including “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide”, possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” can be inferred from its molecular structure and the properties of similar compounds. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .

Applications De Recherche Scientifique

- Les dérivés de thiazolo[3,2-a]pyrimidine, y compris ceux substitués en position 2, ont montré une activité antitumorale élevée . Les chercheurs ont étudié leur potentiel en tant que squelettes pour la conception de nouveaux médicaments anticancéreux. La similitude structurelle du système cyclique thiazolo[3,2-a]pyrimidine avec la purine en fait un candidat intéressant pour la liaison aux cibles biologiques.

- La partie thiazolo[3,2-a]pyrimidine peut être facilement modifiée en introduisant de nouveaux sites de liaison. Cette flexibilité est essentielle pour optimiser les interactions ligand-récepteur dans la conception de médicaments .

- Le groupe méthylène actif (C2H2) dans les dérivés de 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one permet la fonctionnalisation avec divers réactifs électrophiles. Les chercheurs ont exploré cette réactivité pour créer divers dérivés avec des activités biologiques potentielles .

Activité Antitumorale

Modification des Sites de Liaison

Fonctionnalisation du Groupe Méthylène Actif

En résumé, ce composé est prometteur dans divers domaines, de la recherche sur le cancer au développement de médicaments antibactériens et anti-inflammatoires. Sa structure et sa réactivité uniques en font un sujet fascinant pour une exploration plus approfondie . Les chercheurs continuent d'étudier ses propriétés et ses applications potentielles en médecine et au-delà. 🌟

Orientations Futures

Thiazolopyrimidines, including “4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structure can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction of the ligand with the active center of the biotarget . This suggests that future research could focus on exploring the potential of these compounds in drug development.

Mécanisme D'action

Target of Action

The compound, 4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide, is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs

Mode of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to interact with biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .

Biochemical Pathways

It’s known that thiazolo[3,2-a]pyrimidine derivatives have diverse biological activities . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

It’s known that thiazolo[3,2-a]pyrimidine derivatives have good secondary pharmacology and physicochemical properties .

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities .

Action Environment

It’s known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .

Propriétés

IUPAC Name |

4-ethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-3-15-4-10-18(11-5-15)29(26,27)23-17-8-6-16(7-9-17)19-13-28-21-22-14(2)12-20(25)24(19)21/h4-13,23H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPPGKORBKMFRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)

![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)